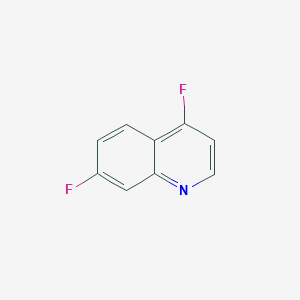

4,7-Difluoroquinoline

Description

Historical Context of Quinolines in Organic Synthesis

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic chemistry. numberanalytics.com Its journey began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.gov A significant milestone in its synthesis was the Skraup reaction, developed in 1880, which involves the reaction of aniline (B41778) with glycerol (B35011) and sulfuric acid. numberanalytics.com This and other classical methods like the Doebner-von Miller and Friedländer syntheses have paved the way for the creation of a vast array of quinoline derivatives. numberanalytics.comnih.gov

Historically, the significance of quinolines is deeply intertwined with medicinal chemistry. The isolation of quinine (B1679958) from cinchona tree bark, a quinoline alkaloid, was a turning point in the treatment of malaria. researchgate.netnumberanalytics.com This discovery spurred extensive research into synthetic quinoline-based drugs, leading to the development of prominent antimalarials like chloroquine (B1663885) and primaquine. nih.gov Beyond medicine, quinoline derivatives have found applications as precursors for agrochemicals, dyes, and materials with specific electronic and optical properties. numberanalytics.comnumberanalytics.com

Significance of Fluorine in Heterocyclic Compound Design

The introduction of fluorine atoms into heterocyclic compounds has become a powerful strategy in modern medicinal and materials chemistry. mdpi.com It is estimated that up to 20% of new drugs contain fluorine, a testament to its beneficial properties. alfa-chemistry.com The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's physicochemical and biological properties. mdpi.comrsc.org

Key effects of fluorination include:

Enhanced Metabolic Stability: The C-F bond is highly stable, which can block metabolic pathways and increase the half-life of a drug. rsc.org

Increased Lipophilicity: Fluorine can enhance a molecule's ability to pass through cell membranes, improving bioavailability. rsc.org

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, affecting how a molecule interacts with biological targets. mdpi.com

Conformational Changes: The introduction of fluorine can influence the preferred conformation of a molecule, which can lead to better binding with enzymes or receptors. mdpi.com

The strategic placement of fluorine atoms on a heterocyclic core, such as quinoline, allows for fine-tuning of its properties, leading to improved efficacy and novel applications. mdpi.com

Overview of Research Trends in Difluoroquinoline Chemistry

Research into difluoroquinolines is driven by the synergistic benefits of the quinoline core and fluorine substitution. Current trends focus on several key areas:

Novel Synthetic Methodologies: While classical methods like the Skraup cyclization are still employed for synthesizing difluoroquinolines from corresponding difluoroanilines, there is a growing interest in developing more efficient and regioselective synthetic routes. researchgate.net This includes exploring new catalysts and reaction conditions to introduce fluorine atoms onto the quinoline scaffold.

Medicinal Chemistry: A significant portion of research is dedicated to the synthesis and evaluation of difluoroquinoline derivatives as potential therapeutic agents. The well-known fluoroquinolone antibiotics, which feature a fluorine atom on the quinoline core, have paved the way for exploring difluoro-analogs with potentially enhanced antibacterial activity or a broader spectrum. nih.gov

Materials Science: Fluorinated quinolines are being investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com The electronic properties conferred by the fluorine atoms can be advantageous in these applications.

Agrochemicals: Similar to their pharmaceutical applications, difluoroquinolines are being explored as potential fungicides and insecticides in the agricultural sector. numberanalytics.com

Structure

3D Structure

Properties

Molecular Formula |

C9H5F2N |

|---|---|

Molecular Weight |

165.14 g/mol |

IUPAC Name |

4,7-difluoroquinoline |

InChI |

InChI=1S/C9H5F2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H |

InChI Key |

VCADDLPEDCZOQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)F |

Origin of Product |

United States |

Synthesis of 4,7 Difluoroquinoline

The synthesis of 4,7-difluoroquinoline, while not as extensively documented as other quinoline (B57606) derivatives, can be approached through established methods of quinoline synthesis, adapted for fluorinated precursors.

One of the most common approaches involves the cyclization of a suitably substituted aniline (B41778). For instance, a plausible route would be the Gould-Jacobs reaction, starting from 3-fluoroaniline. This method typically involves the reaction of the aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification and decarboxylation. To achieve the 4,7-difluoro substitution pattern, a multi-step synthesis would be required, potentially involving fluorination of a pre-formed quinoline ring or starting with a difluorinated aniline derivative.

Another potential route is the nucleophilic aromatic substitution (SNAr) on a di-halogenated quinoline. For example, starting with 4,7-dichloroquinoline (B193633), selective fluorination could be achieved using a suitable fluorinating agent. The 4,7-dichloroquinoline precursor itself can be synthesized from 7-chloro-4-hydroxyquinoline (B73993) by treatment with phosphorus oxychloride. chemicalbook.comorgsyn.org

Spectroscopic Properties of 4,7 Difluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the five protons on the aromatic rings. The coupling of these protons with the two fluorine atoms would result in complex splitting patterns (doublets or doublets of doublets).

¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms in the quinoline (B57606) ring. The signals for the carbons directly bonded to fluorine (C-4 and C-7) would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Carbons at the ortho and meta positions to the fluorine atoms would also show smaller couplings (²JCF and ³JCF).

¹⁹F NMR: The fluorine NMR spectrum would be the most direct probe for the fluorine environments. It is expected to show two distinct signals, one for the fluorine at position 4 and another for the fluorine at position 7. These signals would likely appear as complex multiplets due to coupling with nearby protons.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of 4,7-difluoroquinoline. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₉H₅F₂N. The fragmentation pattern would be characteristic of the quinoline ring system, with initial loss of small molecules like HCN.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H stretching and bending vibrations. Crucially, strong absorption bands corresponding to the C-F stretching vibrations are expected, typically in the region of 1200-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands characteristic of the π-π* transitions within the aromatic quinoline system. The presence and position of the fluorine atoms would influence the wavelength of maximum absorption (λmax) compared to unsubstituted quinoline.

Advanced Functionalization Strategies for Structural Diversity

Diversity-Oriented Synthesis (DOS) for Difluoroquinoline Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries, moving beyond traditional target-oriented synthesis. cam.ac.ukscispace.comscispace.com The goal of DOS is to efficiently generate a wide range of molecular architectures to explore new areas of chemical space and identify novel biological activities. cam.ac.uknih.gov This approach is particularly valuable when a specific biological target is not yet defined. cam.ac.uk In the context of the 4,7-difluoroquinoline scaffold, DOS would involve the development of synthetic pathways that allow for the variation of not only substituent groups but also the core heterocyclic structure itself. scispace.com

A key principle of DOS is the use of branching pathways from a common intermediate to generate diverse molecular frameworks. scispace.com For a difluoroquinoline core, this could involve reactions that transform the quinoline (B57606) ring system or build upon it in various ways. The synthesis of prospecting libraries, which aim for high structural variety, can be considered an early form of DOS. cam.ac.uk The strategies employed in DOS often involve a "forward synthetic analysis" to design routes that maximize structural diversity from simple starting materials. cam.ac.ukcam.ac.uk

Fragment-Based Synthetic Approaches to Novel Difluoroquinoline Derivatives

Fragment-based drug discovery (FBDD) has emerged as an efficient method for identifying lead compounds by starting with small, low-molecular-weight fragments (typically ≤300 Da). sygnaturediscovery.comnih.govopenaccessjournals.com This approach offers higher hit rates and a more streamlined path from initial hit to a lead-like compound compared to traditional high-throughput screening. nih.govfrontiersin.org The core principle of FBDD is to identify fragments that bind to a biological target with high ligand efficiency and then to grow, merge, or link these fragments to create more potent and selective drug candidates. openaccessjournals.comgardp.org

In the context of this compound, a fragment-based approach would involve screening a library of fragments to identify those that bind to a target of interest. Once a hit is identified, the this compound scaffold can be elaborated by incorporating or linking these fragments. This "hit-to-lead" optimization process is often guided by structural information, such as X-ray crystallography, and computational modeling to design subsequent libraries of derivatives with improved properties. sygnaturediscovery.comfrontiersin.org The use of "poised" fragments, which have a readily available point for chemical modification, can accelerate the synthesis of these focused libraries. sygnaturediscovery.com

Site-Specific Introduction of Chemical Moieties

The functionalization of the this compound ring at specific positions is crucial for fine-tuning its physicochemical and biological properties. The reactivity of the quinoline core allows for a variety of chemical transformations.

Amidation and Amination Reactions at Various Ring Positions

Amidation and amination reactions are fundamental transformations for introducing nitrogen-containing functional groups onto the this compound scaffold. The position of amination on a dihaloquinoline ring is influenced by the relative reactivity of the halogen atoms. For instance, in 4,7-dichloroquinoline (B193633), the chlorine at the 4-position is significantly more reactive towards nucleophilic substitution than the one at the 7-position, allowing for selective monoamination. mdpi.com Palladium-catalyzed amination reactions have been successfully employed for the synthesis of aminated dichloroquinolines using various adamantane-containing amines. mdpi.com

In the case of difluoroquinolines, such as 6,7-difluoroquinoline (B156812) derivatives, amination at the C-7 position has been achieved by reacting with N-Boc-ethylenediamine, leading to the formation of the desired C-7 displacement product in good yield. nih.gov The resulting amine can then be further functionalized. nih.gov Reductive amination represents another strategy, where nitroarenes can be transformed into ortho-aminated products through a sequence involving deoxygenation and trapping with amine nucleophiles. nih.gov

| Precursor | Reagent | Product | Reference |

| 4,7-Dichloroquinoline | Adamantane-containing amines | 4-Amino-7-chloroquinoline derivatives | mdpi.com |

| 6,7-Difluoroquinoline carboxylic acid | N-Boc-ethylenediamine | C-7 aminated quinolone | nih.gov |

| Nitroarenes | Amine nucleophiles | Ortho-aminated products | nih.gov |

Halogenation and Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Halogenated quinolines, such as bromo- and chloro-substituted derivatives, are valuable intermediates for a variety of cross-coupling reactions that enable the formation of new carbon-carbon bonds. vulcanchem.comevitachem.com

Halogenation: The introduction of halogen atoms at specific positions on the quinoline ring can be achieved through various methods, including electrophilic aromatic substitution. evitachem.com For example, 5,7-difluoro-6-bromoquinoline is a commercially available compound. cymitquimica.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a widely used method for forming biaryl compounds and other C-C coupled products. nrochemistry.comlibretexts.orgmt.comcommonorganicchemistry.com The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org A variety of solvents and bases can be employed in Suzuki couplings. nrochemistry.com

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (stannane) with an organic halide. nrochemistry.comopenochem.orgorganic-chemistry.org A key advantage of organotin reagents is their tolerance to a wide range of functional groups. nrochemistry.com The mechanism also follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. openochem.org

Heck Reaction: While not explicitly detailed for this compound in the provided context, the Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a common method for C-C bond formation.

The bromine atom at the 4-position of 4-bromo-5,7-difluoroquinoline (B1520106) provides a reactive site for such cross-coupling reactions. vulcanchem.com Similarly, 6-bromo-5,7-difluoroquinoline (B1390166) can undergo vinylation through a cross-coupling reaction. fluorine1.rufluorine1.ru

Alkylation, Alkenylation, and Alkynylation Procedures

The introduction of alkyl, alkenyl, and alkynyl groups onto the this compound core can be achieved through various synthetic methods.

Alkylation: Methylation of trifluoroquinolines has been accomplished by reaction with methyl iodide in the presence of sodium amide in liquid ammonia. fluorine1.rufluorine1.ru N-alkylation of quinolones has also been reported. nih.gov

Alkenylation: The replacement of a bromine atom with a vinyl group has been demonstrated in the case of 6-bromo-5,7-difluoroquinoline. fluorine1.rufluorine1.ru

Alkynylation: The alkynylation of a difluoroarene has been achieved through a palladium-catalyzed cross-coupling reaction between an iodo-difluoroarene and a tributyl(phenylethynyl)tin. fluorine1.rufluorine1.ru A dealkenylative alkynylation method using catalytic Fe(II) and vitamin C has also been reported for the synthesis of alkyl-tethered alkynes from unactivated alkenes. nih.gov

Integration of Further Heterocyclic Systems (e.g., Triazoles, Tetrazoles, Thiadiazoles)

The conjugation of the this compound scaffold with other heterocyclic systems is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities.

Triazoles: The synthesis of quinoline-triazole hybrids is well-established, often utilizing "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. future-science.comnih.govmdpi.com This approach has been used to create a variety of 1,2,3-triazole-based compounds containing a chloroquinoline moiety. nih.govmdpi.com Additionally, quinoline-coupled 1,2,4-triazole (B32235) derivatives have been synthesized from quinoline hydrazides and isothiocyanates. rasayanjournal.co.in

Thiadiazoles: The conjugation of thiadiazole structures to fluoroquinolones has been explored to generate compounds with antibacterial and antimycobacterial properties. nih.govnih.gov These hybrids can be synthesized by linking the two heterocyclic systems, for example, via a 2-oxoethyl bridge. nih.govnih.gov The synthesis of 1,3,4-thiadiazole-fused- fluorine1.runih.govCurrent time information in Bangalore, IN.-thiadiazoles has also been reported through oxidative cyclization. frontiersin.org

While the synthesis of tetrazole-quinoline hybrids is a known strategy in medicinal chemistry, specific examples directly related to this compound were not prominent in the provided search results.

Stereoselective Synthesis and Chiral Induction in Difluoroquinoline Scaffolds

The introduction of chirality into the this compound scaffold is a critical step in the development of novel therapeutic agents, as the stereochemistry of a molecule often dictates its biological activity. While specific examples of stereoselective synthesis directly on the this compound core are not extensively documented in publicly available research, several established strategies for the asymmetric functionalization of the broader quinoline family can be extrapolated to this difluorinated analogue. These approaches primarily focus on the creation of stereocenters through asymmetric hydrogenation, carbon-carbon bond-forming reactions, and cycloadditions, often employing chiral catalysts to control the stereochemical outcome.

Asymmetric Hydrogenation:

One of the most powerful methods for generating chiral centers in heterocyclic compounds is through the asymmetric hydrogenation of a prochiral double bond. For quinoline derivatives, this typically involves the reduction of the pyridine (B92270) ring to afford chiral 1,2,3,4-tetrahydroquinolines. This transformation can be achieved with high enantioselectivity using transition metal catalysts, such as iridium or ruthenium, complexed with chiral ligands.

For a hypothetical this compound substrate, asymmetric hydrogenation would likely proceed via a similar mechanism. The choice of chiral ligand is crucial for achieving high levels of stereocontrol. Chiral phosphine-free cationic ruthenium catalysts have demonstrated high efficiency in the hydrogenation of various quinoline derivatives, often yielding products with excellent enantioselectivity. pku.edu.cn For instance, catalysts derived from chiral N-monosulfonylated diamines have proven effective. pku.edu.cn The fluorine substituents at the C4 and C7 positions of the quinoline ring may influence the electronic properties and steric environment of the substrate, potentially requiring optimization of the catalyst system and reaction conditions to achieve high yields and enantiomeric excesses (ee).

Catalyst-Controlled C-H Functionalization:

Direct, enantioselective C-H functionalization represents a highly atom-economical approach to introducing chirality. For quinoline systems, significant progress has been made in the enantioselective C-H amidation of 8-alkylquinolines using a Cp*Rh(III) catalyst in conjunction with a chiral carboxylic acid. While this specific example targets the C8 position, the underlying principle of using a chiral catalyst to differentiate between enantiotopic C-H bonds could potentially be adapted for the functionalization of substituted 4,7-difluoroquinolines. The development of suitable chiral ligands and directing groups would be essential for controlling the regioselectivity and stereoselectivity of such reactions on the this compound scaffold.

Asymmetric Annulation and Cycloaddition Reactions:

Asymmetric annulation reactions offer a route to construct chiral, fused-ring systems incorporating the quinoline motif. For example, N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+3] annulation of 3-hydroxyquinolin-2-ones with 2-bromoenals has been developed to produce enantioenriched quinoline derivatives. rsc.orgnih.gov While this method applies to quinolin-2-ones, it highlights the potential of organocatalysis in the stereoselective synthesis of complex quinoline structures. Adapting such methodologies to this compound would likely involve the synthesis of a suitably functionalized precursor that can participate in the desired annulation cascade.

Furthermore, chiral phosphoric acid-catalyzed Povarov reactions have been utilized for the asymmetric synthesis of quinoline-naphthalene atropisomers through a central-to-axial chirality conversion strategy. acs.org This approach, which involves the formation of new stereocenters followed by an oxidation step, could be a viable, albeit challenging, strategy for creating axially chiral this compound derivatives.

Diastereoselective Approaches:

In cases where a chiral center already exists in a substituent, diastereoselective reactions can be employed to control the formation of new stereocenters on the quinoline core. For example, the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been achieved through a tandem reduction-reductive amination sequence starting from a (2-nitrophenyl)acetate derivative. nih.gov The stereochemical outcome is controlled by the existing stereochemistry of the starting material. A similar substrate-controlled approach could be envisioned for this compound derivatives bearing a chiral side chain.

The following table summarizes potential stereoselective strategies applicable to the this compound scaffold, based on methodologies developed for related quinoline systems.

| Strategy | Potential Substrate | Chiral Catalyst/Auxiliary | Potential Product | Typical Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Asymmetric Hydrogenation | This compound | Chiral Ru- or Ir-complexes (e.g., with N-monosulfonylated diamine ligands) | Chiral 4,7-Difluoro-1,2,3,4-tetrahydroquinoline | >90% ee (based on other quinolines) |

| Asymmetric C-H Functionalization | Substituted this compound | Chiral Rh(III)-complex with a chiral carboxylic acid | Chiral functionalized this compound | Moderate to high ee (based on 8-alkylquinolines) |

| Asymmetric [3+3] Annulation | Functionalized 4,7-Difluoroquinolin-2-one | Chiral N-Heterocyclic Carbene (NHC) | Chiral fused this compound derivative | Up to 95% ee (based on quinolin-2-ones) rsc.org |

| Diastereoselective Synthesis | This compound with chiral substituent | Substrate control | Diastereomerically enriched substituted this compound | High dr (based on related systems) nih.gov |

It is important to reiterate that the direct application of these methods to this compound would require empirical validation and optimization. The electronic effects of the two fluorine atoms could significantly impact the reactivity and the stereochemical course of these reactions. Nevertheless, the rich chemistry of asymmetric synthesis on the quinoline nucleus provides a strong foundation for the future development of chiral this compound-based compounds.

Computational and Theoretical Studies on 4,7 Difluoroquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4,7-Difluoroquinoline. Methods like Density Functional Theory (DFT) are employed to elucidate the distribution of electron density and predict molecular properties. sibran.ru For instance, calculations at the B3LYP/6-31G(d,p) level of theory can provide insights into the molecule's spatial and electronic structures. sibran.ru

Analysis of the Mulliken charges on related difluoroquinolone compounds reveals changes in electron density distribution along the π-conjugated system and on heteroatoms upon substitution. researchgate.net This redistribution of electron density is a key determinant of the molecule's reactivity and its interaction with other chemical species. The introduction of fluorine atoms can significantly affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which in turn influence the molecule's electronic transitions and reactivity. researchgate.net

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathways from reactants to products. ims.ac.jp This involves identifying and characterizing transition states, which are the high-energy structures that exist at the peak of the reaction energy profile. mit.edu The energy of the transition state determines the activation energy and, consequently, the rate of a chemical reaction. e3s-conferences.org

Modern computational methods, including machine learning models, are being developed to predict transition state structures more rapidly and accurately than traditional quantum chemistry methods. mit.edunih.gov For a molecule like this compound, these calculations can be used to predict its reactivity in various chemical transformations, such as nucleophilic substitution reactions. For example, theoretical studies on related compounds have suggested that fluorination can occur via an SN2 mechanism, and the corresponding transition state can be modeled. core.ac.uk

In Silico Modeling of Molecular Interactions for Scaffold Optimization

In silico modeling plays a crucial role in scaffold optimization for drug design and materials science. nih.gov By understanding the molecular interactions between a scaffold like this compound and a biological target or another molecule, researchers can rationally design new derivatives with improved properties. nih.gov

Computational studies on related fluoroquinolines demonstrate how substitutions can influence intermolecular interactions. For instance, the introduction of fluorine atoms can facilitate unique interactions like fluorine-hydrogen bonds. These models help in predicting how changes to the molecular structure will affect binding affinity and specificity, guiding synthetic efforts towards more potent and selective compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established computational tool. nih.govmdpi.com Density Functional Theory (DFT) is a popular method for these calculations due to its balance of accuracy and computational cost. mdpi.com Benchmark studies have identified specific functionals and basis sets that provide the best agreement with experimental data. mdpi.com For example, accurate predictions often require geometry optimization at a level like B3LYP-D3/6-311G(d,p) followed by chemical shift calculations using functionals such as WP04 or ωB97X-D with appropriate basis sets and solvent models. mdpi.com Machine learning approaches are also emerging as powerful tools for rapid and accurate chemical shift prediction. arxiv.orgresearchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies serves multiple purposes, including the prediction of infrared (IR) and Raman spectra, and confirming that a calculated structure corresponds to an energy minimum (no imaginary frequencies). uni-muenchen.decrystalsolutions.eureadthedocs.io DFT and other quantum chemical methods can calculate these frequencies, though they are often scaled to better match experimental values. researchgate.net For accurate results, the molecular structure must be optimized to a stationary point on the potential energy surface. uni-muenchen.de

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The non-covalent interactions that this compound can participate in are critical for its behavior in condensed phases and its interaction with other molecules.

Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, the nitrogen atom in the quinoline (B57606) ring can act as a hydrogen bond acceptor. Furthermore, the fluorine atoms can participate in weak C–H···F hydrogen bonds. rasayanjournal.co.in Theoretical studies are crucial for characterizing the geometry and strength of these interactions. rsc.orgrsc.org

Halogen Bonding: The fluorine atoms in this compound can participate in halogen bonding, where the halogen atom acts as an electrophilic species. researchgate.netmdpi.comnih.gov This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. mdpi.commdpi.com Computational models can predict the strength and directionality of these interactions. researchgate.netmdpi.com

π-π Stacking: The aromatic quinoline ring of this compound allows it to engage in π-π stacking interactions with other aromatic systems. vulcanchem.comnih.gov These interactions are a result of a combination of electrostatic and dispersion forces. semanticscholar.org Computational studies on related fluorinated quinolines have investigated these stacking interactions, revealing details about inter-centroid and inter-planar distances. researchgate.net The presence of fluorine atoms can influence the nature of these interactions, sometimes leading to attractive interactions between electron-poor fluorinated rings and electron-rich aromatic systems. researchgate.net

Spectroscopic and Advanced Structural Characterization of 4,7 Difluoroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms. For 4,7-difluoroquinoline derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by advanced multi-dimensional techniques, is crucial for a comprehensive analysis.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectra of this compound derivatives, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are significantly influenced by the fluorine substituents. The fluorine atoms, being highly electronegative, tend to deshield neighboring protons, causing them to resonate at a higher frequency (downfield). The coupling between protons and fluorine nuclei (H-F coupling) further complicates the spectra, often resulting in doublet of doublets or more complex multiplets.

For instance, in the ¹H NMR spectrum of a 4-(2'-furyl-5'-nitro)-1,4-dihydropyridine derivative, the methylene (B1212753) group of the carboethoxy substituent displays a complex splitting pattern beyond a simple quartet, indicating the non-equivalence of the two methylene hydrogens. uchile.cl This non-equivalence can be induced by the presence of a chiral or pseudo-prochiral center at the C-4 position of the dihydropyridine (B1217469) ring. uchile.cl

| Proton | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |

| H-2 | 8.5 - 9.0 | d, J ≈ 4.5 Hz |

| H-3 | 7.0 - 7.5 | d, J ≈ 4.5 Hz |

| H-5 | 7.2 - 7.8 | dd, J ≈ 9.0, 2.5 Hz |

| H-6 | 7.0 - 7.6 | ddd, J ≈ 9.0, 9.0, 2.5 Hz |

| H-8 | 7.8 - 8.2 | dd, J ≈ 9.0, 5.0 Hz |

| Note: The exact chemical shifts and coupling constants can vary depending on the specific substituents on the quinoline (B57606) ring. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectra of this compound derivatives provide valuable information about the carbon framework of the molecule. The carbon atoms directly bonded to fluorine exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are a definitive indicator of the fluorine substitution pattern. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the fluorine atoms and other substituents. Generally, carbon atoms in proximity to fluorine are deshielded. The typical range for carbon resonances in these compounds is between 100 and 160 ppm.

| Carbon | Typical Chemical Shift (δ, ppm) | Typical ¹JCF (Hz) |

| C-2 | 150 - 155 | |

| C-3 | 110 - 115 | |

| C-4 | 155 - 160 | 250 - 270 |

| C-4a | 120 - 125 | |

| C-5 | 115 - 120 | |

| C-6 | 120 - 125 | |

| C-7 | 160 - 165 | 250 - 270 |

| C-8 | 110 - 115 | |

| C-8a | 145 - 150 | |

| Note: The exact chemical shifts can vary depending on the specific substituents on the quinoline ring. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In this compound derivatives, the two fluorine atoms at positions 4 and 7 will give rise to distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are sensitive to their chemical environment and can be used to confirm their positions on the quinoline ring. Furthermore, fluorine-fluorine (F-F) coupling can sometimes be observed, providing additional structural information. For instance, in N-CHF₂ derivatives, diastereotopic fluorine atoms can exhibit anisochrony, leading to separate signals in the ¹⁹F NMR spectrum. nih.govresearchgate.net

| Fluorine Position | Typical Chemical Shift (δ, ppm) |

| F-4 | -110 to -120 |

| F-7 | -100 to -110 |

| Note: Chemical shifts are relative to a standard, commonly CFCl₃. The exact values depend on the solvent and other substituents. |

Advanced Multi-dimensional NMR Techniques for Structural Assignment

For complex this compound derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret. weebly.com In such cases, advanced multi-dimensional NMR techniques are employed to resolve overlapping signals and establish unambiguous structural assignments. weebly.com These techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between carbon and proton atoms (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.

These multi-dimensional NMR experiments are essential for the complete and accurate structural elucidation of novel this compound derivatives. weebly.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is an indispensable tool for determining the molecular weight of this compound derivatives and for obtaining information about their molecular formula and fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places, which allows for the unambiguous determination of the elemental composition of a molecule. bioanalysis-zone.comhilarispublisher.com This is particularly useful for distinguishing between compounds with the same nominal mass but different molecular formulas. bioanalysis-zone.com

The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For quinoline derivatives, common fragmentation pathways include the loss of substituents and the cleavage of the quinoline ring system. The presence of two fluorine atoms will also be evident in the isotopic pattern of the molecular ion peak.

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition |

For example, the HRMS of a this compound derivative would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utdallas.edulibretexts.org These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectra of this compound derivatives, characteristic absorption bands can be observed for the C-F stretching vibrations, typically in the range of 1200-1300 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring system appear in the 1500-1650 cm⁻¹ region. vulcanchem.com If other functional groups are present, such as a carbonyl group (C=O), a strong absorption band will be observed around 1700 cm⁻¹. vulcanchem.com

Raman spectroscopy can also provide valuable information about the vibrational modes of these molecules. spectroscopyonline.commdpi.com The aromatic ring vibrations are often strong in the Raman spectrum. The C-F stretching vibrations are also Raman active. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its structural characterization.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=N stretch | 1600 - 1650 | 1600 - 1650 |

| C=C stretch (aromatic) | 1500 - 1600 | 1500 - 1600 |

| C-F stretch | 1200 - 1300 | 1200 - 1300 |

| Note: The exact frequencies can be influenced by the molecular structure and intermolecular interactions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. technologynetworks.com The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. technologynetworks.com The wavelength of maximum absorbance (λmax) provides insights into the extent of conjugation and the nature of the chromophores within the molecule. researchgate.net For quinoline and its derivatives, the UV-Vis spectra are typically characterized by two intense bands, the Q band and the B band, which arise from π→π* transitions. researchgate.net

Fluorescence spectroscopy complements UV-Vis by measuring the light emitted when a molecule returns from an excited state to its ground state. This phenomenon is sensitive to the molecule's structural rigidity and its microenvironment. Push-pull type fluorescent molecules, which contain both electron-donating and electron-withdrawing groups, often exhibit interesting solvatochromic properties, where the emission wavelength changes with solvent polarity. nih.gov

In the context of difluoroquinoline derivatives, studies on compounds such as (E)-6,7-difluoro-2-styrylquinolines have been conducted. researchgate.net The introduction of different substituents on the styryl fragment allows for the tuning of their photophysical properties. For instance, the fluorescence of these derivatives is a key characteristic studied for potential applications in electronic devices. researchgate.net Research on other fluorescent quinoline derivatives has shown that their emission can be highly sensitive to the local environment, making them useful as probes, for example, in imaging lipid droplets within cells. nih.gov

The photophysical properties of these compounds are often studied in various solvents to understand their behavior in different environments. researchgate.net The data from UV-Vis absorption and fluorescence emission spectra are crucial for characterizing these molecules and assessing their suitability for various optical applications.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| (E)-6,7-Difluoro-2-[2-(4-methoxyphenyl)vinyl]quinoline | N/A | N/A | N/A | N/A |

| (E)-6,7-Difluoro-2-[2-(4-nitrophenyl)vinyl]quinoline | N/A | N/A | N/A | N/A |

| Push-pull amino-quinoline derivatives (TFMAQ-8Ar) | Non-polar solvents | N/A | High Emission | High |

| Push-pull amino-quinoline derivatives (TFMAQ-8Ar) | Polar solvents | N/A | Quenched | Low |

Data for specific this compound derivatives is limited in publicly available literature; the table includes related difluoroquinoline compounds and representative quinoline derivatives to illustrate the type of data obtained. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, researchers can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions that govern the molecular packing. nih.govresearchgate.net This information is fundamental to understanding the structure-property relationships of materials.

For fluorinated quinoline derivatives, X-ray crystallography provides invaluable insights into how fluorine substitution influences the solid-state architecture. Studies on compounds like 5,7-difluoroquinoline (B1304923) have been carried out to investigate the supramolecular motifs and the role of intermolecular interactions, such as C–F···H and π–π stacking, in controlling the lattice structure. researchgate.netresearchgate.net The high electronegativity and specific nature of the fluorine atom can lead to unique packing arrangements compared to non-fluorinated analogues. researchgate.net

The analysis of crystal structures of various halogenated quinolines reveals that they predominantly crystallize in monoclinic and orthorhombic systems. rasayanjournal.co.in The Cambridge Structural Database (CSD) is a critical resource for such comparative analyses, containing a vast collection of crystallographic data. nih.gov The refinement of these structures, indicated by the R-factor, provides a measure of the agreement between the experimental diffraction data and the final structural model. rasayanjournal.co.in

| Compound | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Reference |

|---|---|---|---|---|

| 5,7-Difluoroquinoline | N/A | N/A | N/A | researchgate.net |

| 2,6-dichloro-5,7-difluoroquinoline | N/A | N/A | N/A | rasayanjournal.co.in |

| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea | Monoclinic | P21 | a=11.7469, b=6.0849, c=12.5792, β=117.736 | eurjchem.com |

| Example Compound 9g (C27H34N2O4) | Orthorhombic | P2(1)2(1)2(1) | a=8.0460, b=14.280, c=22.646, α=β=γ=90 | rsc.org |

Specific crystallographic data for this compound was not available in the searched sources. The table includes closely related difluoroquinoline compounds and other examples to illustrate the typical data generated from X-ray crystallography. researchgate.netrasayanjournal.co.ineurjchem.comrsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.orgcas.cz Circular Dichroism (CD) spectroscopy is the most common of these methods, measuring the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org This technique is exquisitely sensitive to the stereochemistry of a molecule and is widely used to determine the absolute configuration and conformational features of chiral compounds. mdpi.com

For a this compound derivative to be analyzed by CD spectroscopy, it must be chiral. Chirality could be introduced by a chiral center in a substituent, by atropisomerism, or by the formation of a chiral supramolecular assembly. The resulting CD spectrum provides a unique fingerprint of the molecule's three-dimensional structure. nih.gov For instance, the binding of a chiral ligand to a metal ion can be monitored by changes in the CD spectrum, allowing for the quantification of binding events and the characterization of the resulting chiral complexes. rsc.org

While specific CD studies on this compound derivatives are not prominent in the surveyed literature, the principles of the technique are broadly applicable. If a chiral derivative were synthesized, its CD spectrum would be measured. Quantum chemical calculations could then be employed to predict the theoretical CD spectra for different possible stereoisomers. mdpi.com By comparing the experimental spectrum with the calculated ones, the absolute configuration of the synthesized compound could be confidently assigned. This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis. mdpi.com

| Technique | Principle | Information Obtained | Application to Chiral 4,7-Difluoroquinolines |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. libretexts.org | Secondary structure of proteins, absolute configuration, conformational analysis. libretexts.orgmdpi.com | Determination of absolute configuration of chiral derivatives; studying conformational changes. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared radiation. libretexts.org | Stereochemical information for small organic molecules, proteins, and DNA. libretexts.org | Detailed structural analysis of chiral substituents and their conformation. |

| Circularly Polarized Luminescence (CPL) | Differential emission of left and right circularly polarized light from a chiral luminophore. cas.cz | Information about the stereochemistry of the excited state. cas.cz | Characterization of chiral emissive this compound derivatives. |

Applications of 4,7 Difluoroquinoline As Chemical Scaffolds and in Materials Science

Role as Key Pharmaceutical Intermediates and Drug Scaffolds

The quinoline (B57606) core is a "privileged scaffold" in drug discovery, forming the basis of numerous therapeutic agents. researchgate.netpreprints.org The introduction of fluorine atoms, as in 4,7-difluoroquinoline, can enhance biological activity, improve metabolic stability, and increase membrane permeability. vulcanchem.comvulcanchem.com

The 4-quinolone ring system is a well-established and heavily studied core structure for a major class of synthetic antibacterial agents. vcu.edunih.gov Fluoroquinolones, which are characterized by a fluorine atom typically at the C-6 position, have broad-spectrum antibacterial activity. nih.govmdpi.com The C-7 position is a key site for modification, where the introduction of different substituents can modulate the antimicrobial potency and spectrum. mdpi.com

This compound serves as a crucial intermediate for the synthesis of these potent antibacterial agents. The fluorine atom at the C-4 position is a reactive site that can be displaced by various nucleophiles. This allows for the strategic introduction of diverse functional groups. A common synthetic strategy involves the nucleophilic substitution of the C-4 halogen with an amine, while the C-7 position is modified to optimize interaction with bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.netmdpi.com For example, a parallel synthesis shows that 7-fluoro-4-chloroquinoline can be readily prepared from 4,7-dichloroquinoline (B193633), highlighting the utility of such precursors in building more complex analogs. researchgate.net By reacting this compound with different amines, a library of 7-fluoroquinolone analogs can be generated for screening and development of new antibiotics. psu.edu

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. mdpi.comgoogle.com This makes them important targets for drug development. The quinoline scaffold has been successfully exploited to design potent kinase inhibitors. mdpi.com

The this compound backbone is a valuable starting point for creating kinase inhibitors. Specifically, its isomer, 5,7-difluoroquinoline (B1304923), has been used to develop inhibitors for Protein Kinase Novel 3 (PKN3), a serine/threonine kinase involved in cancer cell growth and invasion. biorxiv.orgnih.gov Research has focused on synthesizing libraries of 4-anilinoquinolines, which are known to interact with the ATP-binding site of kinases. biorxiv.orgbiorxiv.org

In these syntheses, a precursor like 4-chloro-5,7-difluoroquinoline (B1486583) is reacted with various substituted anilines to produce a range of 4-anilino-5,7-difluoroquinoline derivatives. biorxiv.orgresearchgate.net These compounds are then tested for their ability to inhibit specific kinases. For instance, a study exploring the 4-anilinoquinoline scaffold identified compounds with significant activity against PKN3. biorxiv.orgresearchgate.net The fluorine atoms on the quinoline ring are crucial for modulating the compound's activity and selectivity against other kinases, such as GAK. biorxiv.org While initial compounds showed activity against both PKN3 and GAK, further modifications aimed to enhance selectivity for PKN3. biorxiv.orgresearchgate.net

| Compound | Core Scaffold | Aniline (B41778) Substituent | PKN3 IC₅₀ (nM) | GAK IC₅₀ (nM) | Selectivity (GAK/PKN3) |

|---|---|---|---|---|---|

| Compound A | 6-Trifluoromethyl-quinoline | 3-ethynylaniline | 280 | 290 | ~1x |

| Compound B | 6-Chloro-quinoline | 3-ethynylaniline | 70 | 210 | 3x |

| Compound C | 6-Bromo-quinoline | 3-ethynylaniline | 9.3 | 48 | ~5x |

| Compound D | 7-Iodo-quinoline | 3,4,5-trimethoxyaniline | 14 | 70 | 5x |

This table presents representative data on how substitutions on the quinoline scaffold affect kinase inhibitory activity, based on findings from related studies. biorxiv.orgresearchgate.net IC₅₀ is the half-maximal inhibitory concentration.

Development of Advanced Functional Materials

The unique electronic and structural features of this compound make it an attractive component for the design of advanced functional materials with specific optical and electronic properties. a2bchem.com

The incorporation of fluorine atoms into an aromatic system like quinoline has a profound effect on its electronic structure. vulcanchem.com Fluorine is highly electronegative, and its presence polarizes the molecule, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This ability to tune the HOMO-LUMO energy gap is critical for developing materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.commdpi.com

Quinoline-based compounds are noted for their high thermal stability and electron-transporting capabilities. mdpi.com By modifying the this compound core with different donor and acceptor groups, researchers can fine-tune the resulting material's absorption and emission spectra. mdpi.com For example, theoretical studies on D–A–D–π–A (Donor-Acceptor) type molecules using a quinoline acceptor have shown that extending the conjugation and adding strong electron-withdrawing groups can significantly lower the energy gap and red-shift the absorption maximum (λmax), which is desirable for NLO (nonlinear optical) applications. mdpi.com The inherent properties of the difluoroquinoline scaffold contribute to creating materials that are promising candidates for future high-tech optical devices. a2bchem.commdpi.comchalcogen.roscielo.org.mx

| Compound Type | Key Structural Features | HOMO-LUMO Gap (eV) | Absorption Max (λmax, nm) |

|---|---|---|---|

| Reference Quinoline-Carbazole | Basic D-A structure | ~3.40 | ~350 |

| Designed Quinoline-Carbazole 1 | Extended π-spacer, stronger acceptor | ~2.70 | ~460 |

| Designed Quinoline-Carbazole 2 | Extended π-spacer, even stronger acceptor | ~2.33 | ~532 |

This table illustrates how structural modifications to a quinoline-based D-A system can alter key electronic and optical properties, based on data from related systems. mdpi.com

This compound and its derivatives can be incorporated into polymer matrices to create composite materials with enhanced or novel properties. Such composites are explored for various applications, from pharmaceuticals to advanced materials. google.com.pggoogle.com For instance, derivatives of difluoroquinoline can be combined with concentration-enhancing polymers to improve the solubility and delivery of poorly water-soluble drugs. google.com.pg

In the realm of materials science, fluorescent molecules are often dispersed in polymer films to act as sensors. nih.gov Mechanofluorochromic (MFC) materials, which change their fluorescence color in response to mechanical stress, have been created by embedding fluorinated boron complexes into polymers like polyethylene. nih.gov The principle of dispersing a fluorinated, optically active small molecule within a polymer matrix to create a functional composite could readily be applied to materials derived from this compound, potentially leading to new types of sensors or responsive materials.

Quinolone derivatives are excellent ligands for forming coordination compounds with a wide range of metal ions. nih.gov The nitrogen atom of the quinoline ring and other potential donor atoms (like carbonyl oxygens in quinolones) can bind to a metal center. nih.gov The resulting metal complexes often exhibit unique properties, including enhanced biological activity compared to the free ligand. grafiati.com

Complexes of fluoroquinolones with metals like copper(II), zinc(II), and cobalt(II) have been synthesized and studied for their improved antimicrobial effects. grafiati.com In these complexes, the quinolone typically acts as a bidentate ligand, coordinating through a deprotonated carboxylic acid group and the ring carbonyl oxygen. nih.gov Beyond antimicrobial applications, quinoline-containing ligands are used to create luminescent metal complexes with iridium(III) and ruthenium(II). nih.gov These complexes are being investigated for applications in antimicrobial photodynamic therapy (aPDT) and as imaging agents, where the metal center and the ligand architecture work in concert to achieve the desired function. nih.gov The this compound scaffold can be incorporated into more complex ligand structures for these purposes, contributing its specific electronic and steric properties to the final coordination compound.

Utility as Reagents in Organic Synthesis and Chemical Biology

The reactivity of the fluorine atoms on the quinoline ring, particularly their susceptibility to nucleophilic displacement, positions this compound as a versatile starting material for the synthesis of a wide array of functionalized molecules.

Development of Photoaffinity Probes and Labeling Reagents

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand interactions. This method relies on a photoaffinity probe (PAP), which typically consists of a recognition element, a photoreactive group, and often a reporter tag. Upon photoactivation, the photoreactive group forms a covalent bond with the target protein, allowing for its identification and study.

The quinoline scaffold, particularly when functionalized with photoreactive groups like aryl azides, has been explored for the development of novel PAPs. For instance, the synthesis of 7-azido-1-ethyl-3-carboxylate-6,8-difluoroquinolone has been reported as a potential reagent for photoaffinity labeling. The photochemistry of such aryl azides is complex, proceeding through highly reactive nitrene intermediates upon irradiation. These nitrenes can undergo various reactions, including insertion into C-H and N-H bonds of nearby amino acid residues within a protein's binding site, thus creating a covalent linkage.

The general structure of a photoaffinity probe based on a quinoline scaffold can be represented as follows:

| Component | Function | Example Moiety |

| Recognition Element | Binds specifically to the target protein. | Quinoline derivative |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | Aryl azide, Benzophenone, Diazirine |

| Reporter Tag (Optional) | Facilitates detection and isolation of the labeled protein. | Biotin, Fluorescent dye |

The choice of the photoreactive group is critical and influences the probe's properties. Aryl azides are commonly used due to their relative stability in the dark and their ability to be activated by UV light to generate reactive nitrenes. Benzophenones are another class of photoreactive moieties that, upon excitation, form a reactive triplet state capable of abstracting a hydrogen atom to form a covalent bond. Diazirines are smaller photoreactive groups that generate highly reactive carbenes upon photolysis, which can insert into a wide range of chemical bonds.

Building Blocks for Architecturally Complex Heterocyclic Systems

The this compound core serves as a versatile building block for the synthesis of more intricate heterocyclic structures, primarily through nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-coupling reactions. The fluorine atoms at the C4 and C7 positions are susceptible to displacement by various nucleophiles, allowing for the introduction of a wide range of functional groups and the construction of fused ring systems.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the quinoline nitrogen atom and the fluorine substituents activates the ring towards nucleophilic attack. The reactivity of the C4 and C7 positions towards nucleophiles allows for selective functionalization. For instance, treatment of difluoroquinolines with nucleophiles such as alkoxides, amines, and thiols can lead to the corresponding substituted quinolines. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

A general representation of nucleophilic substitution on this compound is shown below:

Scheme 1: General nucleophilic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions:

To further expand the molecular complexity, the fluorine atoms of this compound can be transformed into other functional groups that are amenable to palladium-catalyzed cross-coupling reactions. For example, conversion of a fluoro group to a more reactive leaving group like a triflate or a halide (e.g., chloro or bromo) opens up possibilities for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nobelprize.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the fusion of additional rings or the introduction of diverse substituents. sigmaaldrich.com

The following table summarizes some key palladium-catalyzed cross-coupling reactions applicable to functionalized quinoline scaffolds:

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki Coupling | Organoboron reagent + Organohalide/Triflate | C-C |

| Heck Coupling | Alkene + Organohalide/Triflate | C-C |

| Sonogashira Coupling | Terminal alkyne + Organohalide/Triflate | C-C (sp-sp2) |

| Buchwald-Hartwig Amination | Amine + Organohalide/Triflate | C-N |

Through sequential nucleophilic substitution and cross-coupling reactions, this compound can be elaborated into a vast array of architecturally complex heterocyclic systems with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the quinoline core makes it a valuable platform for generating libraries of diverse compounds for biological screening and the development of novel functional materials.

Structure Property Relationships in Difluoroquinoline Systems

Influence of Fluorine Positionality on Chemical Reactivity and Selectivity

The positions of the two fluorine atoms in 4,7-difluoroquinoline govern its reactivity. The fluorine at the C4-position is on the electron-deficient pyridine (B92270) ring, while the C7-fluorine is on the benzenoid ring. This arrangement dictates the molecule's susceptibility to nucleophilic and electrophilic attack.

Electronic Influence: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). In the pyridine ring of this compound, the C4-fluorine significantly lowers the electron density, particularly at the C4 position. This makes the C4 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) if a suitable nucleophile is present. DFT (Density Functional Theory) calculations on similar quinoline (B57606) systems show that the C4 position has the largest contribution to the Lowest Unoccupied Molecular Orbital (LUMO), indicating it is a prime site for nucleophilic attack.

| Position of Fluorine | Ring System | Primary Electronic Effect | Predicted Influence on Reactivity | Favored Reaction Type |

| C4 | Pyridine | Strong Inductive (-I) | Increases electrophilicity of C4; deactivates ring to electrophilic attack. | Nucleophilic Aromatic Substitution (SNAr) at C4. |

| C7 | Benzene (B151609) | Inductive (-I) & Mesomeric (+M) | Deactivates benzene ring to electrophilic attack; directs incoming electrophiles. | Electrophilic Aromatic Substitution (SEAr) at C5/C8. |

Effects of Substituent Patterns on Synthetic Outcomes and Yields

The synthesis of this compound and its derivatives is heavily influenced by the nature and position of other substituents on the precursors. Classic quinoline syntheses, such as the Gould-Jacobs reaction, often involve the cyclization of a substituted aniline (B41778) with a three-carbon fragment.

For this compound, a plausible synthetic route starts with 3-fluoroaniline. The outcome of such cyclization reactions is sensitive to the electronic properties of any additional substituents.

Electron-Withdrawing Groups (EWGs): The presence of additional EWGs (e.g., -NO2, -CF3) on the aniline precursor would further deactivate the ring, potentially requiring harsher reaction conditions and leading to lower yields.

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH3, -CH3) on the aniline can facilitate the cyclization step by increasing the nucleophilicity of the ring, often resulting in higher yields and milder reaction conditions. mdpi.com

The choice of solvent and catalyst is also critical. For instance, in the synthesis of some fluorinated quinoline analogs, using DMF as a solvent was found to give a higher yield than dichloromethane (B109758) (DCM). mdpi.com One-pot reactions and the use of efficient catalysts are modern strategies employed to improve yields and reduce waste in the synthesis of substituted quinolines. researchgate.net

| Substituent Type on Precursor | Example | Expected Effect on Cyclization | Anticipated Yield |

| Electron-Withdrawing | -NO2, -CN, -Br | Deactivates aromatic ring, slows reaction. | Lower |

| Electron-Donating | -OCH3, -CH3, -NH2 | Activates aromatic ring, speeds reaction. | Higher |

| Halogens (other than F) | -Cl, -I | Deactivates ring but can serve as handle for cross-coupling. | Moderate to Lower |

Steric and Electronic Effects on Reaction Mechanisms and Rates

Both steric and electronic effects are crucial in determining the reaction pathways and kinetics of this compound.

Electronic Effects: The dominant electronic feature of this compound is the strong -I effect of the two fluorine atoms. This effect reduces the basicity of the quinoline nitrogen compared to the non-fluorinated parent molecule. This decreased basicity can affect reactions that require protonation or coordination of the nitrogen atom to a Lewis acid catalyst. The electron-poor nature of the pi-system also influences the rates of both nucleophilic and electrophilic reactions, generally slowing down electrophilic attack and accelerating nucleophilic attack.

Steric Effects: Steric hindrance is the spatial blocking of a reaction site by atoms or groups of atoms. While the fluorine atom itself is relatively small, substituents at positions adjacent to a reactive center can significantly impede the approach of reagents. For example, a bulky substituent at the C5 or C3 position could sterically hinder a nucleophile's attack at the C4 position. This can be exploited to control selectivity, slowing down or preventing unwanted side reactions. In some cases, steric hindrance between adjacent groups can also affect the planarity of the molecule, which in turn can influence its interaction with biological targets or catalysts.

Conformational Dynamics and Rotational Barriers within the Difluoroquinoline Core

The quinoline core is a rigid, planar, fused-ring system. Therefore, significant conformational dynamics, such as ring-flipping, are not observed. The primary conformational considerations for this compound relate to the planarity of the system and the rotational barriers of any substituents attached to the core.

While no specific studies on the conformational dynamics of this compound were found, insights can be drawn from computational studies on similar heterocyclic systems. nih.gov The planarity of the quinoline ring system is crucial for its aromaticity and electronic properties. The introduction of fluorine atoms is not expected to significantly distort this planarity.

The main dynamic feature would be the rotation of substituents attached to the quinoline ring. For example, if a phenyl or amide group were attached, there would be a rotational barrier around the single bond connecting it to the quinoline core. This barrier would be influenced by:

Steric Hindrance: Interaction between the substituent and atoms on the quinoline ring (especially at adjacent positions).

Electronic Effects: Conjugation between the pi-system of the substituent and the quinoline ring can favor a planar conformation, increasing the rotational barrier.

These rotational barriers can be investigated experimentally using techniques like variable-temperature NMR (VT-NMR) and computationally through methods like Density Functional Theory (DFT).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,7-Difluoroquinoline, and how can regioselectivity be optimized?

- Methodological Answer :

-

Direct Fluorination : Fluorination of quinoline precursors using agents like hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST). For example, substituting chlorine with fluorine in dichloroquinoline derivatives (e.g., 4,7-dichloroquinoline) via halogen exchange reactions under controlled conditions .

-

Decarboxylation and Fluorination : A two-step approach involving hydrolysis of ester precursors (e.g., 4-hydroxy-7-fluoroquinoline-3-carboxylic acid ethyl ester) followed by fluorination. This method requires precise pH control to avoid side reactions .

-

Optimization : Reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents influence regioselectivity. Monitoring via TLC or HPLC ensures intermediate purity .

Table 1 : Key Synthetic Parameters and Outcomes

Method Fluorinating Agent Temperature (°C) Yield (%) Purity (HPLC) Direct Fluorination DAST 80–100 60–75 ≥95% Decarboxylation Pathway HF 120–140 45–60 ≥90%

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming fluorine substitution patterns. Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns (e.g., doublets in aromatic regions) .

- IR Spectroscopy : Identifies C-F stretching vibrations (~1100–1250 cm⁻¹) and validates the absence of hydroxyl or carboxyl impurities from incomplete reactions .

- HPLC with UV Detection : Quantifies purity and detects byproducts. Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Q. How does the fluorine substitution at the 4 and 7 positions influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : Protonation at the quinoline nitrogen increases solubility but may lead to ring-opening if exposed to strong acids (e.g., HCl > 2M). Stability assays via UV-Vis spectroscopy at λ = 270–300 nm are recommended .

- Basic Conditions : Fluorine’s electron-withdrawing effect enhances resistance to hydrolysis compared to chloro analogs. Monitor degradation products using LC-MS at pH 7–10 .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved when analyzing fluorinated quinoline derivatives?

- Methodological Answer :

- Dynamic Effects : Fluorine’s quadrupolar moment and coupling with neighboring protons (e.g., 4J coupling) may cause complex splitting. Use 19F-decoupled NMR or 2D-COSY to isolate coupling interactions .

- Computational Validation : Density Functional Theory (DFT) simulations (e.g., Gaussian09) predict chemical shifts and coupling constants, aiding spectral assignment .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. Fluorine’s electron-withdrawing effect lowers LUMO energy at the 3-position, favoring nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics. Tools like GROMACS model solvation shells and transition states .

Q. How can side reactions during fluorination (e.g., over-fluorination or ring degradation) be minimized?

- Methodological Answer :

- Stepwise Fluorination : Introduce fluorine at the 4-position first using selective agents (e.g., Selectfluor), followed by 7-position fluorination under milder conditions .

- In Situ Monitoring : Use Raman spectroscopy to track reagent consumption and intermediate formation. Adjust stoichiometry dynamically to prevent excess fluorinating agent .

Table 2 : Troubleshooting Common Synthesis Challenges

| Issue | Cause | Solution |

|---|---|---|

| Low regioselectivity | Competing fluorination pathways | Use directing groups (e.g., nitro) |

| Ring degradation | Excess HF or high temperature | Optimize to 80–100°C, use HF-pyridine complex |

Methodological and Data Management Considerations

Q. What are best practices for documenting and sharing this compound research data to ensure reproducibility?

- Methodological Answer :

- FAIR Principles : Use electronic lab notebooks (ELNs) like Chemotion to store raw spectra, reaction conditions, and computational inputs .

- Metadata Standards : Include details on fluorinating agents (e.g., batch numbers), instrument calibration data, and environmental conditions (humidity, light exposure) .

Q. How can researchers validate the purity of this compound in complex mixtures (e.g., biological assays)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.